1-(6-Acetylnaphthalen-2-yl)ethan-1-one
Description
1-(6-Acetylnaphthalen-2-yl)ethan-1-one is a naphthalene derivative featuring two acetyl groups substituted at the 2- and 6-positions of the naphthalene ring. The acetyl substituents confer electron-withdrawing properties, influencing its reactivity and physical characteristics.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(6-acetylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-3-5-14-8-12(10(2)16)4-6-13(14)7-11/h3-8H,1-2H3 |
InChI Key |
ZQELJJSUUBYMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one typically involves the Friedel-Crafts acylation of naphthalene derivatives. One common method is the reaction of 2-acetylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Acetylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(6-carboxynaphthalen-2-yl)ethan-1-one.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)ethan-1-one.
Substitution: Formation of halogenated derivatives such as 1-(6-bromonaphthalen-2-yl)ethan-1-one.
Scientific Research Applications
1-(6-Acetylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(6-Acetylnaphthalen-2-yl)ethan-1-one with structurally related ethanone derivatives:
Physicochemical Properties
Research Findings and Key Observations
Electronic Effects : Acetyl groups reduce electron density on the naphthalene ring, directing electrophilic substitutions to specific positions . Methoxy or hydroxy substituents alter solubility and stability .
Synthetic Flexibility : Bromine or chlorine incorporation expands utility in cross-coupling reactions, as seen in 4-bromophenyl derivatives .
Biological Activity : Structural variations (e.g., heteroaryl rings) correlate with antimicrobial or receptor-binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
